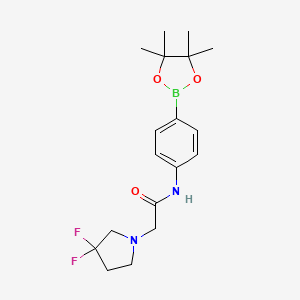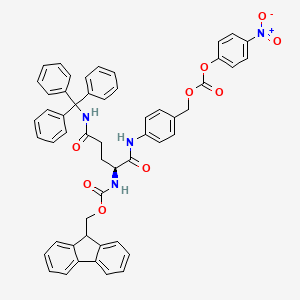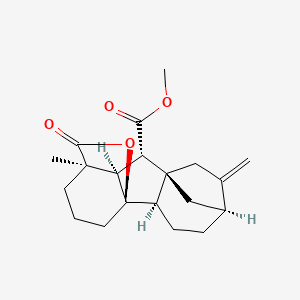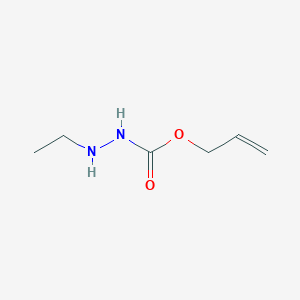![molecular formula C16H24FN B13720709 1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720709.png)
1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound with the molecular formula C12H16FN. It is a research chemical primarily used in various scientific studies and industrial applications. The compound is characterized by the presence of a fluorinated phenyl group, a cyclobutyl ring, and a butylamine chain, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the fluorinated phenyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes boron reagents and palladium catalysts under mild conditions to couple the fluorinated phenyl group with the cyclobutyl ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and the cyclobutyl ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biochemical and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Fluoro-2-methylphenyl)cyclobutylmethanamine
- Cyclobutyl(5-fluoro-2-methylphenyl)methanone
Uniqueness
1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific structural features, such as the combination of a fluorinated phenyl group, a cyclobutyl ring, and a butylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H24FN |
|---|---|
Poids moléculaire |
249.37 g/mol |
Nom IUPAC |
1-[1-(5-fluoro-2-methylphenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C16H24FN/c1-11(2)9-15(18)16(7-4-8-16)14-10-13(17)6-5-12(14)3/h5-6,10-11,15H,4,7-9,18H2,1-3H3 |
Clé InChI |
YXDDKIANVKXGIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C2(CCC2)C(CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13720642.png)

![7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13720646.png)
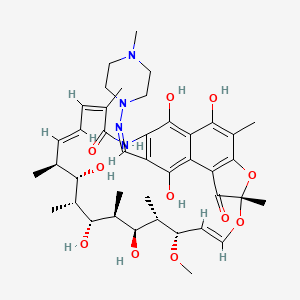
![1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B13720661.png)

![4-[4-(2,2,2-Trifluoroethyl)-piperazin-1-yl]-benzoic acid dihydrochloride](/img/structure/B13720666.png)
